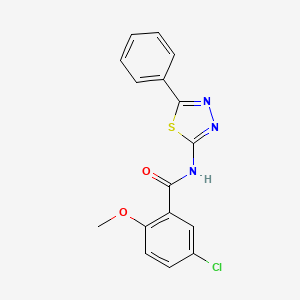

5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

5-Chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at position 5 and a methoxy group at position 2. The benzamide moiety is linked to a 1,3,4-thiadiazole ring substituted with a phenyl group at position 3. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways . The chlorine and methoxy groups contribute to electronic effects and lipophilicity, while the phenyl-thiadiazole moiety may enhance π-stacking interactions in biological systems.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-22-13-8-7-11(17)9-12(13)14(21)18-16-20-19-15(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJJUBREJIHGQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety are known to exhibit anticonvulsant activity. They act by releasing chloride ions through the GABAA pathway, which prevents neurons from firing in the brain.

Mode of Action

Based on the known action of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might interact with its targets (possibly gabaa receptors) to increase the influx of chloride ions. This would hyperpolarize the neurons, making them less likely to fire, and thus exerting an anticonvulsant effect.

Biochemical Pathways

Given the potential anticonvulsant activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound might affect the gabaergic pathway. This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which plays a key role in inhibiting neuronal excitability in the nervous system.

Biological Activity

5-Chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the following elements:

- Chloro Group : Enhances lipophilicity and biological activity.

- Methoxy Group : Increases solubility and modulates receptor interactions.

- Thiadiazole Ring : Known for its pharmacological properties, particularly in anticancer agents.

| Property | Value |

|---|---|

| Molecular Formula | C19H16ClN3O3S |

| Molecular Weight | 393.85 g/mol |

| CAS Number | 299937-28-3 |

| Boiling Point | 440.9 °C (predicted) |

| Density | 1.431 g/cm³ (predicted) |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : Reacting thiosemicarbazide with a carboxylic acid derivative.

- Attachment of the Phenyl Group : Utilizing Friedel-Crafts acylation with phenylpropionic acid.

- Coupling with Benzamide : Final coupling with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro tests have shown significant cytotoxicity against various cancer cell lines:

-

MCF-7 (Breast Cancer) :

- IC50 values ranged from 3.77 to 24.79 µg/mL for various derivatives.

- Substituted derivatives exhibited enhanced activity compared to unsubstituted ones.

-

HepG2 (Liver Cancer) :

- The compound demonstrated moderate to potent activity relative to standard chemotherapeutics like 5-Fluorouracil.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Active against enzymes such as lipoxygenase, which is implicated in cancer progression.

- Induction of Apoptosis : Flow cytometry assays indicated that the compound can induce apoptotic pathways in cancer cells.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives:

-

Study on Antitumor Activity :

- A series of thiadiazole compounds were evaluated for their cytotoxicity against MCF-7 and HepG2 cell lines.

- Results indicated that modifications on the phenyl ring significantly improved anticancer activity.

-

Molecular Docking Studies :

- Molecular docking simulations suggested strong interactions between the compound and target receptors involved in tumor growth and survival.

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide serves as a valuable building block for the synthesis of more complex molecules. Its thiadiazole ring structure allows for various modifications, facilitating the development of new compounds with desired properties.

Biology

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess antimicrobial properties. For instance, a study demonstrated that modifications to the thiadiazole ring can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting its role as a lead compound in anticancer drug development.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Discovery : It is considered a promising candidate for developing new drugs targeting specific molecular pathways involved in diseases such as cancer and infections. The mechanism of action typically involves the inhibition of enzymes or receptors crucial for cellular functions.

Industry

In industrial applications, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities in agrochemicals and pharmaceuticals.

Data Tables

| Application Area | Specific Uses | Observations |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates diverse chemical reactions |

| Biology | Antimicrobial and anticancer activities | Induces apoptosis in cancer cells |

| Medicine | Lead compound for drug discovery | Potential to inhibit key enzymes |

| Industry | Specialty chemicals formulation | Enhances product performance |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various thiadiazole derivatives, including this compound. The results indicated that certain modifications significantly increased the antimicrobial potency against resistant bacterial strains.

Case Study 2: Anticancer Research

In another investigation reported in Cancer Letters, researchers found that the compound exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Insight : Bromine substitution correlates with higher potency in thiadiazole derivatives, while chlorine and fluorine may offer balanced pharmacokinetics.

Thiadiazole Substituent Variations

Key Insight : Heteroaromatic or functionalized substituents on thiadiazole improve target engagement through hydrogen bonding or π-interactions.

Functional Group Modifications

Key Insight: Sulfonamide and amino groups expand biological targeting (e.g., carbonic anhydrase), while bulky substituents may trade permeability for specificity.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 5-chloro-2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The compound is synthesized via a two-step process:

Preparation of the thiadiazol-2-amine intermediate : React 5-phenyl-1,3,4-thiadiazol-2-amine with a benzoyl chloride derivative (e.g., 5-chloro-2-methoxybenzoyl chloride) in a polar aprotic solvent (e.g., pyridine or DMF) under reflux.

Coupling reaction : Stir the mixture at room temperature for 12–24 hours, followed by neutralization with NaHCO₃, filtration, and recrystallization from methanol or ethanol .

- Validation : Purity is confirmed via TLC, and structural integrity is verified using NMR (¹H/¹³C), IR, and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- TLC : Monitor reaction progress and purity using silica gel plates (e.g., Rf value comparison).

- NMR : Confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm).

- IR : Identify key functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS showing [M+H]⁺ at m/z 345.8) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodological Answer : X-ray crystallography reveals:

- Classical hydrogen bonds : N–H···N interactions between the amide proton and thiadiazole nitrogen, forming centrosymmetric dimers.

- Non-classical interactions : C–H···O/F contacts stabilize the 3D lattice. Symmetry operations (e.g., inversion centers) dictate packing motifs .

Q. What is the hypothesized mechanism of PFOR enzyme inhibition by this compound?

- Methodological Answer : The thiadiazole ring and amide group form an anion that binds to pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism.

- In vitro assay : Measure PFOR activity via NADH oxidation rates in the presence/absence of the compound.

- Structural basis : The planar thiadiazole moiety mimics the substrate’s geometry, blocking the active site .

Q. How can researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

Purity validation : Use HPLC (≥95% purity) to rule out impurities.

Crystallographic confirmation : Compare experimental X-ray data with known structures to verify identity.

Assay standardization : Control variables like pH, temperature, and enzyme source (e.g., Clostridium vs. Helicobacter PFOR) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity.

- Bioisosteric replacement : Replace the thiadiazole with oxadiazole to assess π-π stacking efficiency.

- In silico docking : Use AutoDock Vina to predict binding affinities against PFOR (PDB ID: 1B0P) .

Q. What parameters are critical for accurate crystal structure determination?

- Methodological Answer :

- Unit cell dimensions : Derived from ω-scans (e.g., a = 6.0171 Å, b = 15.3120 Å).

- Space group : Assign via systematic absences (e.g., P2₁2₁2₁).

- Hydrogen bonding : Refine using SHELXL with riding models (Uiso = 1.2×Ueq of parent atom) .

Q. How can in vitro–in vivo discrepancies in activity be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.